Cancer Cell Growth Inhibition: (6)-Shogaol vs. (6)-Gingerol in Human Colon and Lung Cancer Lines
In a direct comparative study assaying purified compounds side-by-side, (6)-shogaol exhibited approximately 18.8-fold greater growth inhibitory potency than (6)-gingerol against HCT-116 human colon cancer cells (IC50 ~8 μM vs. ~150 μM). The same study confirmed consistently superior potency across H-1299 human lung cancer cells for all shogaol/gingerol homolog pairs tested [1].
| Evidence Dimension | Cytotoxicity / growth inhibition (IC50) |
|---|---|
| Target Compound Data | (6)-Shogaol IC50 ≈ 8 μM (HCT-116); also superior in H-1299 |
| Comparator Or Baseline | (6)-Gingerol IC50 ≈ 150 μM (HCT-116) |
| Quantified Difference | ~18.8-fold lower IC50 (greater potency) for (6)-shogaol relative to (6)-gingerol |
| Conditions | HCT-116 human colon cancer and H-1299 human lung cancer cell lines; purified compounds; identical assay conditions |
Why This Matters
If a procurement decision is driven by the need for potent anticancer activity in colon or lung cancer models, (6)-shogaol provides nearly 19-fold the potency of its closest structural analog (6)-gingerol, minimizing the mass of compound required per experiment.
- [1] Sang S, Hong J, Wu H, et al. Increased growth inhibitory effects on human cancer cells and anti-inflammatory potency of shogaols from Zingiber officinale relative to gingerols. J Agric Food Chem. 2009;57(22):10645-50. doi:10.1021/jf9027443 View Source
